molecular formula C20H33N3 B12653337 Sweetinine CAS No. 1361-42-8

Sweetinine

Cat. No.: B12653337
CAS No.: 1361-42-8
M. Wt: 315.5 g/mol
InChI Key: BVSPPBKONISENN-CENDIDJXSA-N
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Description

Sweetinine is a synthetic sweetening agent known for its intense sweetness and low caloric content. It is widely used as a sugar substitute in various food and beverage products. This compound is particularly valued for its ability to provide sweetness without contributing to the caloric intake, making it a popular choice among individuals seeking to manage their weight or blood sugar levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sweetinine is typically synthesized through a multi-step chemical process. The synthesis begins with the preparation of a precursor compound, which undergoes a series of chemical reactions to form the final sweetening agent. The key steps in the synthesis include:

    Nitration: The precursor compound is nitrated using a mixture of nitric acid and sulfuric acid under controlled temperature conditions.

    Reduction: The nitrated compound is then reduced using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to form the corresponding amine.

    Acylation: The amine is acylated using an acyl chloride or anhydride to introduce the desired functional groups.

    Purification: The final product is purified through recrystallization or chromatography to obtain high-purity this compound.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors and continuous processing techniques. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced purification methods, such as high-performance liquid chromatography (HPLC), are employed to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: Sweetinine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst or base.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

Sweetinine has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound in studies of synthetic pathways and reaction mechanisms.

    Biology: Investigated for its effects on metabolic pathways and cellular processes.

    Medicine: Explored for its potential use in developing low-calorie sweeteners for diabetic patients.

    Industry: Utilized in the formulation of sugar-free and low-calorie food and beverage products.

Mechanism of Action

Sweetinine is compared with other synthetic and natural sweeteners, such as:

    Aspartame: Like this compound, aspartame is a low-calorie sweetener but differs in its chemical structure and metabolic pathway.

    Sucralose: Sucralose is another synthetic sweetener that is non-caloric and much sweeter than this compound.

    Stevia: A natural sweetener derived from the Stevia plant, known for its high sweetness and zero caloric content.

Uniqueness of this compound:

    Sweetness Intensity: this compound is known for its high sweetness intensity, which is comparable to other high-intensity sweeteners.

    Stability: this compound exhibits good thermal and pH stability, making it suitable for use in a wide range of food and beverage applications.

    Safety Profile: this compound has been extensively studied for its safety and has been approved for use in various countries.

Comparison with Similar Compounds

  • Aspartame
  • Sucralose
  • Stevia
  • Saccharin
  • Acesulfame potassium

Sweetinine stands out due to its unique combination of sweetness intensity, stability, and safety, making it a valuable addition to the range of available sweetening agents.

Properties

CAS No.

1361-42-8

Molecular Formula

C20H33N3

Molecular Weight

315.5 g/mol

IUPAC Name

(1R,2R,9R,10S)-1-[(2R)-piperidin-2-yl]-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene

InChI

InChI=1S/C20H33N3/c1-3-9-21-18(8-1)20-13-16(12-15-6-5-10-22-19(15)20)17-7-2-4-11-23(17)14-20/h12,16-19,21-22H,1-11,13-14H2/t16-,17-,18+,19+,20+/m0/s1

InChI Key

BVSPPBKONISENN-CENDIDJXSA-N

Isomeric SMILES

C1CCN[C@H](C1)[C@]23C[C@H](C=C4[C@H]2NCCC4)[C@@H]5CCCCN5C3

Canonical SMILES

C1CCNC(C1)C23CC(C=C4C2NCCC4)C5CCCCN5C3

Origin of Product

United States

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